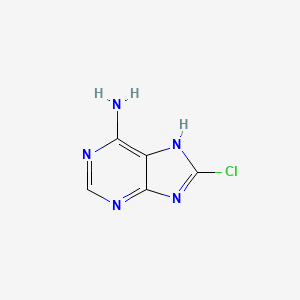
8-chloro-7H-purin-6-amine
Cat. No. B1208903
Key on ui cas rn:
28128-28-1
M. Wt: 169.57 g/mol
InChI Key: FBVALAOQISRDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04861873
Procedure details


To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).


Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C@@H]1([N:10]2[C:19]3[N:18]=[CH:17][N:16]=[C:14]([NH2:15])[C:13]=3[N:12]=[CH:11]2)O[C@H](CO)[C@@H](O)[C@H]1O.[Cl:20]C1C=C(C=CC=1)C(OO)=O.C1(C)C=CC=CC=1>CC(N(C)C)=O.Cl>[Cl:20][C:11]1[NH:12][C:13]2[C:19](=[N:18][CH:17]=[N:16][C:14]=2[NH2:15])[N:10]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.67 g
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12
|
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
|
Name
|
DMA HCl
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C.Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for another 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents evaporated at 60° C. under vacuo to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (3×50 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOH (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was stored in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light yellow solid that separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold EtOH (2×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=NC=NC(=C2N1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.44 g | |
| YIELD: PERCENTYIELD | 85.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

